molecular formula C13H13N3S2 B14313453 Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]- CAS No. 116873-13-3

Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]-

Cat. No.: B14313453
CAS No.: 116873-13-3
M. Wt: 275.4 g/mol
InChI Key: YRGSGWYRBFTXOU-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]- is a complex organic compound with the molecular formula C13H13N3S2 This compound is known for its unique structure, which includes a hydrazinecarbothioamide group linked to a phenyl ring and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]- typically involves the reaction of hydrazinecarbothioamide with an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the thienyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazinecarbothioamide derivatives.

Scientific Research Applications

Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarbothioamide, 2-[1-(2-aminophenyl)ethylidene]-N-phenyl
  • N-Phenyl-2-[1-(2-thienyl)ethylidene]hydrazinecarbothioamide

Uniqueness

Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

116873-13-3

Molecular Formula

C13H13N3S2

Molecular Weight

275.4 g/mol

IUPAC Name

1-phenyl-3-(1-thiophen-2-ylethylideneamino)thiourea

InChI

InChI=1S/C13H13N3S2/c1-10(12-8-5-9-18-12)15-16-13(17)14-11-6-3-2-4-7-11/h2-9H,1H3,(H2,14,16,17)

InChI Key

YRGSGWYRBFTXOU-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=S)NC1=CC=CC=C1)C2=CC=CS2

Origin of Product

United States

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